molecular formula C23H31N3O B3000233 2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049375-13-4

2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B3000233
CAS RN: 1049375-13-4
M. Wt: 365.521
InChI Key: NGOVMFGNZKEQHG-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as TPPB, is a small molecule that has been extensively studied for its potential therapeutic applications. TPPB is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzamide derivatives, including compounds similar to 2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, involves various chemical reactions that yield a series of compounds with potential pharmacological activities. For instance, the synthesis of benzamides and their analogs has been demonstrated through reactions that yield compounds with anticonvulsant, antimicrobial, and anticancer properties. These synthetic approaches provide a foundation for the development of novel therapeutic agents (Mussoi et al., 1996; Temiz-Arpaci et al., 2021).

Anticonvulsant and Antimicrobial Activities

Research on benzamide derivatives reveals their potential in treating various conditions. Some compounds within this class have shown significant anticonvulsant activities in preclinical models, suggesting their utility in managing seizure disorders. Additionally, certain benzamides have exhibited promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Ravinaik et al., 2021; Hebishy et al., 2020).

Anticancer Evaluation

The exploration of benzamide derivatives extends to anticancer research, where certain compounds have demonstrated activity against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the importance of further studies to explore their efficacy and mechanism of action in cancer treatment (Ravinaik et al., 2021).

Biochemical Analysis

Biochemical Properties

The compound 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The nature of these interactions is inhibitory, with the compound exhibiting moderate acetylcholinesterase inhibitory activities in vitro .

Cellular Effects

The effects of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide on cells are primarily related to its inhibitory activity against AChE and BuChE . These enzymes play a crucial role in cholinergic neurotransmission, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves binding interactions with AChE and BuChE, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, particularly in the context of cholinergic neurotransmission .

properties

IUPAC Name

2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-18-16-19(2)22(20(3)17-18)23(27)24-10-7-11-25-12-14-26(15-13-25)21-8-5-4-6-9-21/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOVMFGNZKEQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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